
Sucrose octasulfate, sodium salt
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Overview
Description
Sucrose octasulfate, sodium salt: is a chemically modified form of sucrose where eight sulfate groups are attached to the sugar molecule. This modification enhances its polarity and solubility in water, making it a valuable tool in various areas of research. It is a white solid that is sparingly soluble in water and has a molecular formula of C12H14Na8O35S8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sucrose octasulfate, sodium salt is typically synthesized by reacting sucrose with sulfuric acid. This reaction generally occurs under controlled oxidation-reduction conditions, requiring careful management of reaction temperature and time .
Industrial Production Methods: : Industrially, sucrose octasulfate is produced by sulfation of sucrose followed by neutralization with sodium hydroxide to form the sodium salt. This process involves the use of aqueous basic solutions to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: : Sucrose octasulfate, sodium salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups. These reactions often involve the exchange of sulfate groups with other functional groups under specific conditions .
Common Reagents and Conditions: : Common reagents used in these reactions include sulfuric acid for sulfation and sodium hydroxide for neutralization. The reactions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: : The major products formed from these reactions are various sulfated derivatives of sucrose, which can be further modified for specific applications .
Scientific Research Applications
Medical Applications
1.1 Gastrointestinal Health
Sucrose octasulfate, sodium salt is primarily recognized for its role in gastrointestinal health. It is used clinically to prevent and treat ulcers, particularly in the digestive tract. The compound exhibits cytoprotective properties, which help protect the gastric mucosa from damage caused by acidic environments. Studies have shown that sodium sucrose octasulfate can reduce the incidence of lesions and inflammation in the digestive tract. For instance, research indicates that it binds to the endothelium and remains largely unabsorbed, thus exerting localized effects within the gastrointestinal tract .
1.2 Wound Healing
The Explorer trial demonstrated the effectiveness of sucrose octasulfate dressings in promoting the healing of diabetic foot ulcers (DFUs). In a controlled study involving 240 patients, those treated with sucrose octasulfate dressings showed a significantly higher healing rate (48%) compared to the control group (30%) after 20 weeks. This represents a 2.6-fold increase in healing odds for patients using sucrose octasulfate dressings . The trial confirmed that these dressings did not lead to increased adverse events, making them a safe option for wound management.
Sucrose octasulfate has been noted for its interaction with various biological systems:
- Mucosal Protection : In studies involving reflux esophagitis models, sucrose octasulfate significantly reduced mucosal injury scores in a dose-dependent manner .
- Growth Factor Regulation : Research indicates that sucrose octasulfate can modulate fibroblast growth factor-2 (FGF-2) binding to endothelial cells, potentially influencing tumor growth and angiogenesis .
Chemical and Industrial Applications
3.1 Surface-active Agent
Due to its high solubility and polarity, sucrose octasulfate is utilized as a surface-active agent in various industrial applications. It serves as an emulsifying and dispersing agent in cosmetics and personal care products, enhancing product stability and performance .
3.2 Research Reagent
In chemical research, sucrose octasulfate is employed as a model compound to study electrostatic interactions within biological systems. It aids in understanding how charged molecules interact with negatively charged cell surfaces, providing insights into molecular binding mechanisms .
Case Studies and Research Findings
Mechanism of Action
Sucrose octasulfate, sodium salt exerts its effects by forming a complex with positively charged proteins in exudates, creating a viscous, adhesive substance. This substance forms a protective coating that acts locally to protect the gastric lining against peptic acid, pepsin, and bile salts . Additionally, it binds and stabilizes fibroblast growth factors via interaction with their polyanion binding sites .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other sulfated disaccharides such as sucralfate, which is a complex salt composed of aluminum hydroxide and sucrose octasulfate .
Uniqueness: : Sucrose octasulfate, sodium salt is unique due to its high charge density and ability to form stable complexes with proteins and other molecules. This property makes it particularly useful in research involving ion exchange, barrier functions, and membrane permeability .
Properties
Molecular Formula |
C12H22Na8O35S8 |
---|---|
Molecular Weight |
1166.7 g/mol |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
InChI Key |
GUBILXFXLFQUAL-QRDGSJRXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
Origin of Product |
United States |
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